N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide
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Overview
Description
N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a prop-2-yn-1-yloxy group, and a sulfanylidene group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide typically involves multiple steps. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the prop-2-yn-1-yloxy group allows for unique interactions with biological molecules, potentially leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride: Shares the prop-2-yn-1-yl group but differs in other functional groups.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Contains a similar prop-2-yn-1-yl group and is used in different chemical reactions.
Properties
CAS No. |
106968-49-4 |
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Molecular Formula |
C12H11ClN2O2S |
Molecular Weight |
282.75 g/mol |
IUPAC Name |
N-(2-amino-1-prop-2-ynoxy-2-sulfanylideneethyl)-4-chlorobenzamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-7-17-12(10(14)18)15-11(16)8-3-5-9(13)6-4-8/h1,3-6,12H,7H2,(H2,14,18)(H,15,16) |
InChI Key |
JHAYXIPIHMCFOP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(C(=S)N)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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